4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
Properties
Molecular Formula |
C20H18ClN3O3 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-11-10-24-19(12-6-8-13(21)9-7-12)16-17(22-23-18(16)20(24)26)14-4-2-3-5-15(14)25/h2-9,19,25H,10-11H2,1H3,(H,22,23) |
InChI Key |
OQZIEEHFTSULOX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl, hydroxyphenyl, and methoxyethyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Medicinal Chemistry
- Antioxidant Activity : Compounds derived from this class have exhibited significant antioxidant properties. For example, derivatives have been tested for their ability to scavenge free radicals, showing promise in preventing oxidative stress-related diseases .
- Anticancer Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation. For instance, research indicated that certain derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells against oxidative damage, which could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotection | Protection against oxidative stress |
Computational Studies
Computational chemistry approaches have been employed to predict the interactions of this compound with biological targets. Molecular docking studies suggest that it may effectively bind to specific enzymes involved in disease pathways, providing insights into its mechanism of action .
Case Study 1: Antioxidant Evaluation
A study conducted on derivatives of 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one demonstrated significant antioxidant activity through various assays (e.g., DPPH and ABTS). The results indicated a strong correlation between the structural features and antioxidant efficacy, suggesting modifications could enhance these properties further .
Case Study 2: Anticancer Activity
In vitro evaluations revealed that specific derivatives exhibited cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, with further studies required to elucidate the precise molecular interactions involved .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related derivatives:
*Estimated based on analogous compounds.
Physicochemical Properties
- Lipophilicity : The 2-methoxyethyl chain offers intermediate lipophilicity between the shorter methoxyethyl (target) and longer methoxypropyl () derivatives, balancing membrane permeability and aqueous solubility.
- Crystal Packing: Halogen substituents (Cl, F) in isostructural compounds () induce minor packing adjustments due to differences in van der Waals radii and electronegativity. The target’s hydroxyl group may promote distinct hydrogen-bonded networks.
Research Findings and Data
Crystallographic Analysis
- Compounds with halogen substituents (e.g., Cl, Br) exhibit isostructural packing with minor adjustments to accommodate atomic size differences .
- Hydrogen-bonding motifs in hydroxyl-containing analogs (e.g., ) often involve O–H···O/N interactions, stabilizing crystal lattices more effectively than halogen-based contacts.
Computational Insights
- Noncovalent interaction analysis (via Multiwfn or NCI plots ) can map hydrogen bonds and steric repulsion, critical for comparing the target’s reactivity with bulkier analogs (e.g., ).
- Molecular docking () predicts that the 4-chlorophenyl and 2-hydroxyphenyl groups may synergistically enhance target-ligand interactions in drug design.
Biological Activity
The compound 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a member of the pyrrolo[3,4-c]pyrazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrrolo[3,4-c]pyrazole framework through cyclization reactions. The specific synthetic route can vary but generally involves the reaction of appropriate phenolic and chlorophenyl precursors under controlled conditions to yield the desired product.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within this class. For instance, a related compound was screened against glioblastoma cell lines and demonstrated significant inhibitory effects on cell proliferation. The mechanism was primarily through inhibition of the AKT pathway, which is crucial in cancer cell survival and proliferation .
- Key Findings:
| Compound | Activity | EC50 (µM) | Target |
|---|---|---|---|
| 4j | Anti-glioma | 0.5 | AKT2 |
2. Antimicrobial Properties
Compounds similar to this compound have been evaluated for antimicrobial activity. These studies often employ disk diffusion methods and MIC (Minimum Inhibitory Concentration) assays to determine efficacy against various bacterial strains.
- Example Results :
3. Other Biological Activities
The compound has also been studied for various other biological activities:
- Antioxidant Activity : Demonstrated capacity to scavenge free radicals in vitro, indicating potential protective effects against oxidative stress.
- Anti-inflammatory Effects : In preclinical models, it showed promise in reducing inflammatory markers and mediators .
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The ability to inhibit specific kinases like AKT plays a crucial role in its anticancer properties.
- Interaction with Cellular Pathways : This compound may modulate pathways involved in apoptosis and cell cycle regulation.
- Antioxidant Mechanism : The structural features allow for electron donation to free radicals, thus neutralizing oxidative damage.
Case Studies
- Glioblastoma Treatment : A study involving patient-derived glioblastoma cells demonstrated that treatment with the compound resulted in reduced neurosphere formation and increased apoptosis markers .
- Antimicrobial Efficacy : In a clinical setting, derivatives of the compound were tested against resistant bacterial strains, showing significant results that warrant further exploration into their use as novel antibiotics .
Q & A
Q. What synthetic methodologies are recommended for constructing the pyrrolo-pyrazole core of this compound?
The synthesis typically involves multi-step routes, such as:
- Cyclocondensation : Reacting hydrazine derivatives with carbonyl compounds (e.g., β-keto esters) to form the pyrazole ring .
- Microwave-assisted synthesis : Enhances reaction efficiency and yield (e.g., 70–85% yield improvements under optimized conditions) .
- Solvent-free conditions : Reduces purification complexity and environmental impact . Key Tip : Monitor reaction progress via TLC or HPLC to avoid over-functionalization of the hydroxyphenyl group.
Q. How can structural ambiguities in the dihydropyrrolo-pyrazole system be resolved?
Use a combination of:
- X-ray crystallography : For definitive 3D conformation analysis .
- 2D NMR (e.g., HSQC, NOESY) : To differentiate between regioisomers and confirm substituent positions .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula integrity .
Q. What computational tools are suitable for predicting reactivity or binding modes?
- Density Functional Theory (DFT) : Models electronic properties of the chlorophenyl and hydroxyphenyl groups .
- Molecular docking (AutoDock Vina) : Screens potential biological targets (e.g., kinase enzymes) using the compound’s 3D structure .
- ADME prediction (SwissADME) : Estimates pharmacokinetic properties, focusing on logP adjustments via the methoxyethyl group .
Q. How to design initial biological activity screening assays?
Prioritize targets based on structural analogs:
- Anticancer : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ comparisons with fluorophenyl analogs) .
- Antimicrobial : Disk diffusion assays targeting S. aureus or E. coli .
- Anti-inflammatory : COX-2 inhibition ELISA .
Advanced Research Questions
Q. What strategies optimize synthetic yield while minimizing byproducts?
Apply statistical experimental design (DoE) :
- Factors : Temperature, catalyst loading, solvent polarity.
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 80°C, 10 mol% CuI catalyst) . Example Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 62 | 88 |
| Microwave-assisted | 84 | 95 |
Q. How to analyze structure-activity relationships (SAR) for substituent effects?
- Vary substituents : Compare chlorophenyl (electron-withdrawing) vs. ethoxyphenyl (electron-donating) analogs .
- Biological Data Correlation : Use IC₅₀ values to map substituent hydrophobicity (ClogP) to activity . Example SAR Table :
| Substituent | IC₅₀ (μM, HeLa) | logP |
|---|---|---|
| 4-Chlorophenyl | 12.3 | 3.1 |
| 4-Fluorophenyl | 18.7 | 2.8 |
Q. What experimental approaches identify the compound’s molecular targets?
- Chemical proteomics : Use biotinylated analogs for pull-down assays .
- Kinase profiling panels : Test inhibition across 100+ kinases (e.g., JAK2, EGFR) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics with suspected targets .
Q. How to address solubility limitations in in vivo studies?
- Co-solvent systems : Use PEG-400/water mixtures (up to 20% w/v) without precipitation .
- Prodrug modification : Introduce phosphate groups at the hydroxyphenyl moiety .
Contradiction Resolution & Methodological Challenges
Q. How to resolve discrepancies in biological activity data across studies?
- Meta-analysis : Pool data from analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify trends .
- Dose-response normalization : Account for variations in assay protocols (e.g., serum concentration in cell cultures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
